21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate
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Overview
Description
Preparation Methods
The synthetic routes for 21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate typically involve the acetylation of 21-hydroxy-pregna-1,4,16-triene-3,11,20-trione. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different steroid derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate involves its interaction with steroid receptors and enzymes involved in steroidogenesis. It acts as a substrate for various enzymes, leading to the formation of different steroid derivatives. These interactions can modulate the activity of steroid receptors and influence various biological pathways .
Comparison with Similar Compounds
21-Hydroxy-pregna-1,4,16-triene-3,11,20-trione 21-Acetate is unique due to its specific structure and functional groups. Similar compounds include:
21-Hydroxypregna-1,4,16-triene-3,11,20-trione: A closely related compound with similar applications in biochemical research.
3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate: Another steroid derivative with comparable chemical properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H26O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[2-(10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,21H,4-6,11-12H2,1-3H3 |
InChI Key |
OZYMSQQCILMWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
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